Idetrexed was developed by researchers at the Institute of Cancer Research in London and has undergone various phases of clinical trials, including Phase I and II studies. Its development was supported by collaborations with pharmaceutical companies such as Algok Bio and BTG International, focusing on its potential in oncology .
The synthesis of Idetrexed involves multiple steps that include the preparation of intermediate compounds and their transformation under controlled conditions. The general synthesis pathway can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For example, maintaining an appropriate temperature during the reaction can significantly affect the formation of desired products .
Idetrexed has a complex molecular structure characterized by the following features:
The structure includes a cyclopenta[g]quinazoline core, which is essential for its biological activity as a thymidylate synthase inhibitor. The presence of functional groups allows for selective binding to the alpha folate receptor .
Idetrexed participates in several key chemical reactions that underscore its role as a thymidylate synthase inhibitor:
These reactions are crucial for its mechanism of action in targeting cancer cells while sparing normal cells .
Idetrexed exerts its anticancer effects primarily through the inhibition of thymidylate synthase, an enzyme vital for DNA synthesis. The mechanism can be outlined as follows:
Clinical studies indicate that Idetrexed has demonstrated significant antitumor activity in patients with ovarian cancer resistant to conventional therapies .
Idetrexed exhibits several notable physical and chemical properties:
Understanding these properties is essential for developing effective drug delivery systems and ensuring stability during storage .
Idetrexed is primarily explored for its applications in oncology:
The ongoing research aims to establish Idetrexed's role in combination therapies alongside existing treatments to enhance patient outcomes .
Idetrexed (formerly BTG945/ONX-0801/CT900) exemplifies a paradigm shift in precision oncology through its rational design as an FRα-targeted small molecule. The compound exploits the overexpression of folate receptor alpha (FRα)—a glycophosphatidylinositol-anchored protein—in epithelial malignancies (>90% of ovarian, 86% of triple-negative breast, and numerous endometrial cancers) while minimizing uptake in healthy tissues where FRα expression is apically restricted and inaccessible to systemic agents [2] [4] [9]. Structurally, idetrexed integrates a folic acid mimetic domain that binds FRα with high affinity (Kd ~0.1 nM), enabling receptor-mediated endocytosis, coupled with a thymidylate synthase (TS) inhibitory domain that disrupts DNA synthesis upon intracellular release [2] [5]. This "Trojan horse" mechanism ensures selective cytotoxicity: The FRα-mediated internalization delivers idetrexed directly into cancer cells, where it potently inhibits TS (Ki = 1.2 nM), depleting thymidine pools and triggering apoptosis [3] [10]. Crucially, idetrexed’s low binding affinity to the reduced folate carrier (RFC) minimizes off-target effects in normal cells, enhancing its therapeutic index compared to classical antifolates like pemetrexed [2] [5].
Table 1: FRα Expression Across Cancers and Idetrexed’s Targeting Mechanism
Cancer Type | FRα Overexpression Frequency | Clinical Relevance |
---|---|---|
Ovarian | >90% | Primary target; platinum-resistant focus |
Endometrial | >90% | Phase II trial preparation |
Triple-Negative Breast (TNBC) | ~86% | Potential expansion indication |
Mesothelioma | High | Preclinical validation |
Lung/Colorectal | Variable | Under investigation |
The development of idetrexed represents iterative medicinal chemistry optimization spanning two decades. Initial lead compound BGC 945 (synthesized circa 2005) demonstrated tumor-selective TS inhibition but faced bioavailability challenges [2] [3]. Key structural refinements included:
These optimizations yielded idetrexed (molecular weight: 647.63 g/mol; CAS: 501332-69-0) with improved pharmacodynamics: Phase I data confirmed tumor-selective accumulation and absence of dose-limiting toxicities or vision loss—side effects plaguing other FRα-targeted therapies [2] [4] [10].
Idetrexed’s transition from bench to advanced clinical development underscores a tripartite collaboration model:1. Discovery & Early-Phase Trials (ICR/Royal Marsden): Scientists at the Institute of Cancer Research (ICR) identified the lead compound and conducted mechanistic studies. The Drug Development Unit (co-directed by Prof. Udai Banerji) spearheaded the Phase I CCR3941 trial (NCT02360345), enrolling 109 patients with solid tumors. Key outcomes included:- 36% objective response rate (ORR) in platinum-resistant ovarian cancer patients with medium/high FRα expression (n=9/25), starkly exceeding the 10–15% ORR of standard chemotherapy [2] [4] [10].- 7.7% ORR in FRα-low patients, validating target dependency [2].
Table 2: Phase I Efficacy in High-Grade Serous Ovarian Cancer (HGSOC)
FRα Expression Level | Patient Cohort | Objective Response Rate (ORR) |
---|---|---|
Medium/High | n=25 | 36% (9/25) |
Low/None | n=13 | 7.7% (1/13) |
Table 3: Partnership Roles and Clinical Milestones
Organization | Role | Key Contribution/Milestone |
---|---|---|
ICR/Royal Marsden | Discovery & Early Development | Phase I trial design; biomarker validation |
BTG International | IP Management | Licensed compound from ICR; partnered with Algok |
Algok Bio | Global Development | Phase II prep (2025); IDOL Study (2025) |
Cancer Research UK | Funding | Supported preclinical research |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: